8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride
Description
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride is a chemical compound with the molecular formula C12H12N2O2ClH It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
8-(azetidin-3-ylmethoxy)quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-10-7-14-8-10;;/h1-6,10,14H,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJXKCOQTKSFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with azetidine. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like molecular iodine or silica gel. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as molecular iodine. .
Scientific Research Applications
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring in the compound is known to undergo nucleophilic addition reactions, which can result in the formation of quaternary amines. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride can be compared with other quinoline derivatives and azetidine-containing compounds. Similar compounds include:
8-Hydroxyquinoline: Known for its broad-ranging biological properties.
8-Aminoquinoline: Used in the synthesis of antimicrobial agents.
Quinolinyl-pyrazoles: Studied for their pharmacological activities. The uniqueness of this compound lies in its specific combination of the quinoline and azetidine moieties, which confer distinct chemical and biological properties .
Biological Activity
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with an azetidine ring and a methoxy group. The dihydrochloride form enhances its solubility, which is critical for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinergic Receptors : The compound has been studied for its affinity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes.
Biological Activity Overview
Case Studies
- Nicotinic Receptor Studies
-
Antimicrobial Activity
- Research investigating the antimicrobial properties revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Against Cancer Cells
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of quinoline derivatives. The following findings are noteworthy:
- Selectivity for nAChRs : Modifications in the azetidine ring have been shown to improve selectivity for α4β2-nAChR over other subtypes, which is crucial for minimizing side effects associated with broader receptor activity .
- Synergistic Effects : Combining this compound with other antimicrobial agents has demonstrated synergistic effects, increasing overall efficacy against resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
